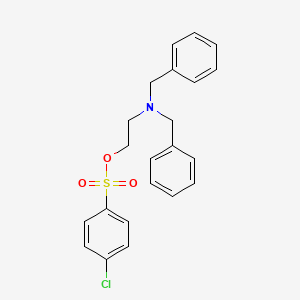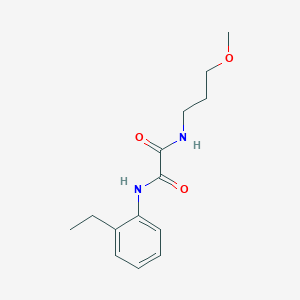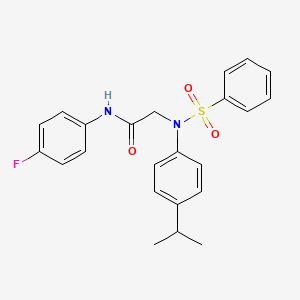![molecular formula C18H18ClF3N2 B5124837 1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as CTBP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience and pharmacology.
作用机制
CTBP acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues such as the brain, heart, and liver. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. CTBP binds to the sigma-1 receptor and blocks its activity, leading to a decrease in calcium influx and subsequent modulation of various cellular processes.
Biochemical and Physiological Effects
CTBP has been shown to modulate various biochemical and physiological processes in the body. It has been found to inhibit the release of glutamate, which is a neurotransmitter that plays a crucial role in learning and memory. CTBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, CTBP has been found to modulate the activity of various ion channels, leading to changes in the electrical activity of neurons.
实验室实验的优点和局限性
CTBP has several advantages for lab experiments. It is a highly selective antagonist of the sigma-1 receptor and does not interact with other receptors in the body. It has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, CTBP has some limitations for lab experiments. It has poor solubility in aqueous solutions and requires the use of organic solvents for administration. Additionally, the synthesis of CTBP is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of CTBP. One potential direction is the development of CTBP analogs that have improved pharmacokinetic properties and efficacy. Another direction is the investigation of the role of CTBP in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the development of CTBP-based therapies for the treatment of these disorders is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the action of CTBP on the sigma-1 receptor is an important direction for future research.
Conclusion
In conclusion, CTBP is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience and pharmacology. It acts as a selective antagonist of the sigma-1 receptor and has been shown to modulate various biochemical and physiological processes in the body. CTBP has several advantages for lab experiments but also has some limitations. There are several future directions for the study of CTBP, including the development of CTBP analogs, investigation of its role in neurological disorders, and the elucidation of its molecular mechanisms of action.
合成方法
The synthesis of CTBP involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction yields CTBP as a white solid with a melting point of 150-152°C. The purity of the compound can be determined by various techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
CTBP has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a selective antagonist of the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. CTBP has been shown to modulate the activity of the sigma-1 receptor and thus has potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-16-7-3-4-8-17(16)24-11-9-23(10-12-24)13-14-5-1-2-6-15(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRECUOHRFPIWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)



![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
